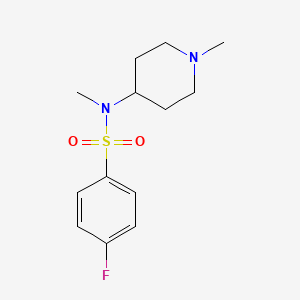

![molecular formula C16H22N4O5 B5548488 1,3-dimethyl-6-{[(2S)-2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5548488.png)

1,3-dimethyl-6-{[(2S)-2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3-Dimethyl-6-{[(2S)-2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione is a chemical compound with diverse pharmacological potential. It belongs to a class of compounds known for their class III electrophysiological activity and class II (beta-blocking) effects (Katakami et al., 1992).

Synthesis Analysis

The compound is synthesized through a series of reactions involving 6-[(2-aminoethyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione derivatives, as studied by Katakami et al. (1992). This synthesis process is known for producing compounds with significant electrophysiological activity.

Molecular Structure Analysis

The molecular structure is characterized by the pyrimidine core, which is a common feature in various bioactive compounds. The morpholinylcarbonyl and pyrrolidinyl groups contribute to the compound's unique chemical properties.

Chemical Reactions and Properties

This compound can undergo various chemical reactions, including cycloaddition and Michael-type reactions, as observed in derivatives like 6-vinyl- and 6-(azavinyl)pyrimidinediones (Walsh & Wamhoff, 1989). These reactions often lead to the formation of novel structures like pyrido[2,3-d]pyrimidines and quinazolines.

Physical Properties Analysis

The physical properties of this compound, particularly its stability and reactivity, have been explored in the context of its antioxidant properties, as seen in related pyridinol compounds (Wijtmans et al., 2004).

Chemical Properties Analysis

Its chemical properties, including basicity and stability to air oxidation, are influenced by the electron density in the pyrimidine ring. Similar compounds have been found to be stable to air oxidation, a feature significant in the context of pharmaceutical applications (Wijtmans et al., 2004).

科学的研究の応用

Catalytic Synthesis Applications

Pyrimidine derivatives, including those similar to the mentioned compound, have been synthesized through novel methods, demonstrating the versatility of pyrimidine chemistry in organic synthesis. For example, a study reported an efficient synthesis of pyridine-pyrimidines via a multicomponent reaction, highlighting the role of pyrimidine derivatives in catalytic processes (Rahmani et al., 2018). This research underscores the utility of pyrimidine derivatives in creating complex molecular structures, potentially opening pathways for novel drug synthesis and material science applications.

Pharmacological Activity

Pyrimidine derivatives have shown a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antidiabetic, and analgesic properties (Verma et al., 2020). This highlights the significant potential of pyrimidine-based compounds, like the one you're interested in, for therapeutic applications. The chemical versatility of pyrimidines allows for the synthesis of compounds with targeted biological activities.

Antioxidant Properties

Research into pyrimidine derivatives has also identified compounds with potent antioxidant properties. One study explored the synthesis and reactivity of 6-substituted-2,4-dimethyl-3-pyridinols, revealing interesting antioxidant capabilities (Wijtmans et al., 2004). Such findings suggest that pyrimidine derivatives could serve as foundations for developing new antioxidants, which are crucial in combating oxidative stress-related diseases.

Ligand Chemistry and Coordination Compounds

Pyrimidine rings have been utilized as ligands in the synthesis of coordination compounds, offering insights into the development of new materials with unique electronic and magnetic properties. For example, verdazyl radicals bearing pyridine or pyrimidine substituents have been synthesized and characterized, presenting a new family of chelating spin-bearing ligands (Barr et al., 1999). Such compounds have potential applications in molecular electronics and photonics, where the control of spin and electronic properties is crucial.

特性

IUPAC Name |

1,3-dimethyl-6-[(2S)-2-(morpholine-4-carbonyl)pyrrolidine-1-carbonyl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O5/c1-17-12(10-13(21)18(2)16(17)24)15(23)20-5-3-4-11(20)14(22)19-6-8-25-9-7-19/h10-11H,3-9H2,1-2H3/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLTCKRABFZAKIN-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)C(=O)N2CCCC2C(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=CC(=O)N(C1=O)C)C(=O)N2CCC[C@H]2C(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-6-{[(2S)-2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione (non-preferred name) | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

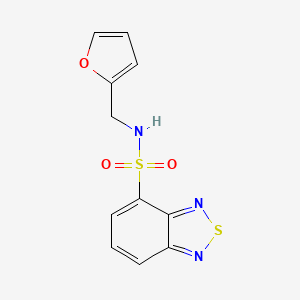

![7-benzyldihydro[1,3]thiazolo[3,4-a]pyrazine-6,8(5H,7H)-dione](/img/structure/B5548426.png)

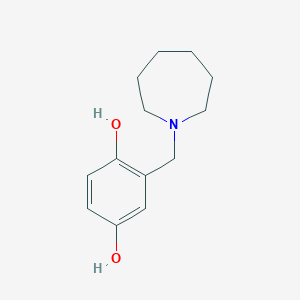

![{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetic acid](/img/structure/B5548434.png)

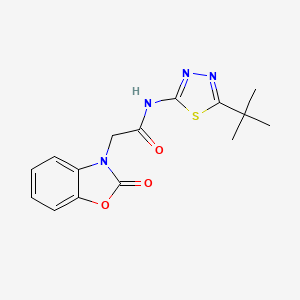

![ethyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5548442.png)

![1-(2-aminoethyl)-N-methyl-N-[3-(methylthio)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5548470.png)

![7-chloro-4-[(8-fluoro-2-quinolinyl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5548496.png)

![N-{1-[({[4-(aminosulfinyl)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-2-chlorobenzamide](/img/structure/B5548504.png)

![4-oxo-4-{[2-(1-piperidinylcarbonyl)phenyl]amino}butanoic acid](/img/structure/B5548513.png)

![8-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5548519.png)

![N'-[(2-methyl-3-thienyl)methylene]-3-nitrobenzohydrazide](/img/structure/B5548525.png)